molecular formula C10H4ClN3O2 B1630285 4-Chloro-8-nitroquinoline-3-carbonitrile CAS No. 623163-11-1

4-Chloro-8-nitroquinoline-3-carbonitrile

Cat. No.: B1630285
CAS No.: 623163-11-1
M. Wt: 233.61 g/mol
InChI Key: NNTCMTUMEUDZFP-UHFFFAOYSA-N
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Description

4-Chloro-8-nitroquinoline-3-carbonitrile (CAS: 623163-11-1) is a halogenated nitroquinoline derivative characterized by a chloro substituent at position 4, a nitro group at position 8, and a carbonitrile moiety at position 2. Its molecular formula is C₁₀H₄ClN₃O₂, with a molecular weight of 237.61 g/mol .

Properties

IUPAC Name

4-chloro-8-nitroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-9-6(4-12)5-13-10-7(9)2-1-3-8(10)14(15)16/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTCMTUMEUDZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650692
Record name 4-Chloro-8-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623163-11-1
Record name 4-Chloro-8-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-Chloro-8-nitroquinoline-3-carbonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
This compound Cl (C4), NO₂ (C8), CN (C3) C₁₀H₄ClN₃O₂ 237.61 623163-11-1 High reactivity due to nitro group; hazardous (H302, H315, etc.)
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (C4), NO₂ (C8), COOEt (C3) C₁₂H₉ClN₂O₄ 280.67 131548-98-6 Ethyl ester enhances lipophilicity; used as a synthetic intermediate
4-Chloro-8-methoxy-3-quinolinecarbonitrile Cl (C4), OMe (C8), CN (C3) C₁₁H₇ClN₂O 218.64 214476-78-5 Methoxy group reduces reactivity; synthesized in 89–91% yield via reflux
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Cl (C4), OEt (C7), NO₂ (C6), CN (C3) C₁₂H₈ClN₃O₃ 277.66 214476-09-2 Ethoxy and nitro groups alter electronic properties; versatile in R&D
4-Chloro-8-methylquinoline-3-carbonitrile Cl (C4), Me (C8), CN (C3) C₁₁H₇ClN₂ 202.64 936497-97-1 Methyl substituent increases stability; stored at room temperature
4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile Cl (C4), F (C8), NO₂ (C6), CN (C3) C₁₀H₃ClFN₃O₂ 251.60 915369-86-7 Fluorine enhances electronegativity; stored at 2–8°C
4-Chloro-8-fluoroquinoline-3-carbonitrile Cl (C4), F (C8), CN (C3) C₁₀H₄ClFN₂ 206.60 1016879-30-3 Simplified nitro-free structure; purity ≥98%
4-Chloro-8-iodoquinoline-3-carbonitrile Cl (C4), I (C8), CN (C3) C₁₀H₄ClIN₂ 314.51 N/A Iodo substituent increases molecular weight; limited solubility

Structural and Functional Group Analysis

  • Nitro Group Impact: The nitro group at position 8 in this compound confers strong electron-withdrawing effects, increasing electrophilicity and reactivity compared to analogs like 4-Chloro-8-methoxy-3-quinolinecarbonitrile (methoxy is electron-donating) .
  • Halogen Variations: Replacement of the nitro group with halogens (e.g., F in 4-Chloro-8-fluoroquinoline-3-carbonitrile) reduces molecular weight and alters solubility.
  • Ester vs. Carbonitrile: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate replaces the carbonitrile with an ethyl ester, improving lipophilicity for membrane permeability in drug design .

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